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molecular formula C18H13ClN2O2 B8681523 2-chloro-N-(4-phenoxy-phenyl)-nicotinamide

2-chloro-N-(4-phenoxy-phenyl)-nicotinamide

Cat. No. B8681523
M. Wt: 324.8 g/mol
InChI Key: LYCVALXUNPXHBT-UHFFFAOYSA-N
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Patent
US08642624B2

Procedure details

2-Chloronicotinic acid (0.78 g, 5.0 mmol) and TEA (1.6 ml, 10.0 mmol) were added to anhydrous THF (50 ml) under a N2 atmosphere at 0° C. After stirring for 5 min, ethyl chloroformate (0.54 g, 5.0 mmol) was added dropwise and the mixture gradually came to RT over a period of 1 h. 4-Phenoxyaniline (0.83 g, 5.0 mmol) was added and the mixture was stirred for 14 h. The mixture was partitioned between H2O and EtOAc. The aqueous layer was extracted two additional times with EtOAc (50 ml). The combined organic layers were then washed with brine, dried over Na2SO4, and evaporated. The resulting brown oil was used directly in the subsequent reaction without further purification. MS m/z: 325 (M+1). Calc'd for C18H13ClN2O2: 324.07.
Quantity
0.78 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step Two
Quantity
0.83 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.ClC(OCC)=O.[O:17]([C:24]1[CH:30]=[CH:29][C:27]([NH2:28])=[CH:26][CH:25]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C1COCC1>[Cl:1][C:2]1[C:3]([C:4]([NH:28][C:27]2[CH:26]=[CH:25][C:24]([O:17][C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)=[CH:30][CH:29]=2)=[O:6])=[CH:7][CH:8]=[CH:9][N:10]=1

Inputs

Step One
Name
Quantity
0.78 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=N1
Name
TEA
Quantity
1.6 mL
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.54 g
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
0.83 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(N)C=C1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture gradually came to RT over a period of 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 14 h
Duration
14 h
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between H2O and EtOAc
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted two additional times with EtOAc (50 ml)
WASH
Type
WASH
Details
The combined organic layers were then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting brown oil was used directly in the subsequent reaction without further purification

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
ClC1=NC=CC=C1C(=O)NC1=CC=C(C=C1)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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